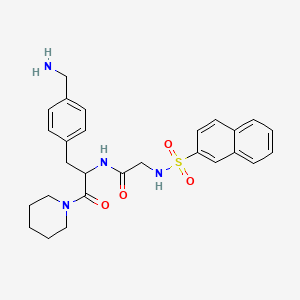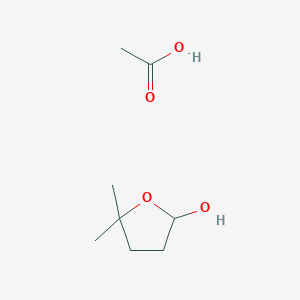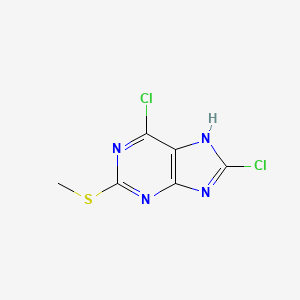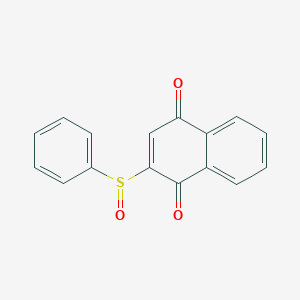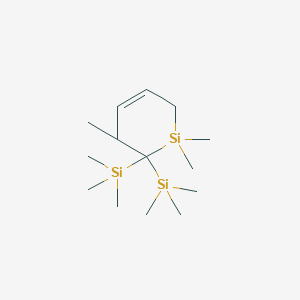
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is a silicon-containing organic compound It is characterized by the presence of trimethylsilyl groups and a tetrahydrosiline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with a suitable silane precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Applications De Recherche Scientifique
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline involves its interaction with molecular targets through its silicon-containing functional groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosilane: A closely related compound with similar structural features.
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiloxane: Another similar compound with an oxygen atom in the structure.
Uniqueness
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is unique due to its specific arrangement of silicon and trimethylsilyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
104575-73-7 |
|---|---|
Formule moléculaire |
C14H32Si3 |
Poids moléculaire |
284.66 g/mol |
Nom IUPAC |
trimethyl-(1,1,5-trimethyl-6-trimethylsilyl-2,5-dihydrosilin-6-yl)silane |
InChI |
InChI=1S/C14H32Si3/c1-13-11-10-12-17(8,9)14(13,15(2,3)4)16(5,6)7/h10-11,13H,12H2,1-9H3 |
Clé InChI |
VAFIARCKHACXSR-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC[Si](C1([Si](C)(C)C)[Si](C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


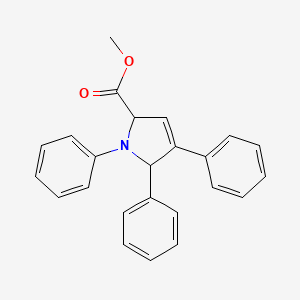
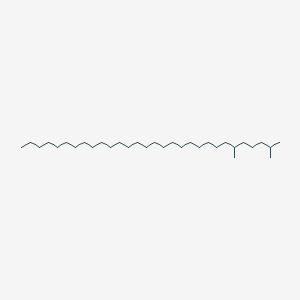
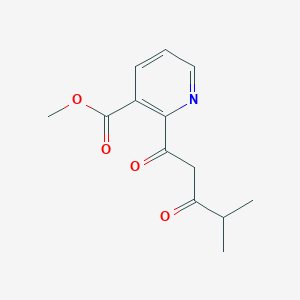
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
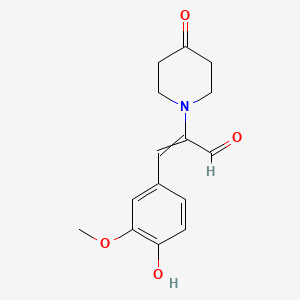
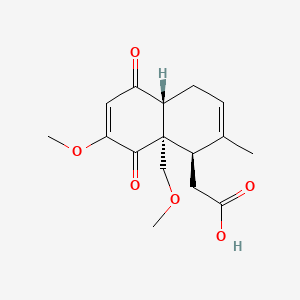
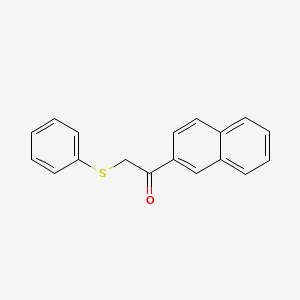
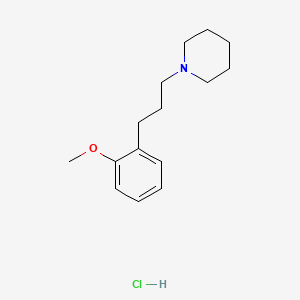
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
